2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate
Overview
Description
2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate is an organic compound that features both bromine and chlorine atoms, as well as nitro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate typically involves multiple steps. One common approach includes:
Nitration: Introduction of nitro groups to the aromatic ring.
Bromination: Addition of bromine to the aromatic ring.
Friedel-Crafts Acylation: Formation of the ester linkage between the phenyl and benzoate moieties.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and bromination reactions, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The nitro groups can be reduced to amines.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can reduce nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups yields amines, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research into its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro and halogen groups can participate in various chemical interactions, influencing biological pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Similar in structure but lacks the ester linkage and additional nitro group.
4-Chloro-3-nitrobenzoic acid: Shares the benzoate moiety but lacks the bromine and trifluoromethyl groups.
Uniqueness
The uniqueness of 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate lies in its combination of functional groups, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
[2-bromo-6-nitro-4-(trifluoromethyl)phenyl] 4-chloro-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5BrClF3N2O6/c15-8-4-7(14(17,18)19)5-11(21(25)26)12(8)27-13(22)6-1-2-9(16)10(3-6)20(23)24/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAKHCPWHNIORJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OC2=C(C=C(C=C2Br)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5BrClF3N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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